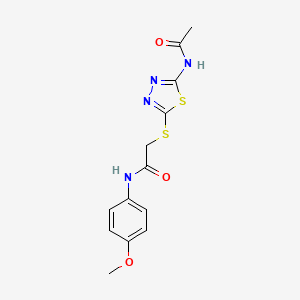
2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Acetylation: The acetamido group is introduced by acetylation of the amino group on the thiadiazole ring using acetic anhydride or acetyl chloride.
Thioether Formation: The thioether linkage is formed by reacting the thiadiazole derivative with a suitable halide, such as 4-methoxyphenylacetyl chloride, under basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the acetamido group or the thiadiazole ring, often using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamido or methoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides, under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, reduced thiadiazole derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry
Catalysis: Thiadiazole derivatives are often studied as catalysts in organic reactions due to their unique electronic properties.
Material Science: These compounds can be used in the development of new materials with specific electronic or optical properties.
Biology
Antimicrobial Agents: Thiadiazole derivatives have shown potential as antimicrobial agents against a variety of pathogens.
Enzyme Inhibitors: These compounds can act as inhibitors for specific enzymes, making them useful in biochemical research.
Medicine
Drug Development: The compound is studied for its potential use in drug development, particularly for its antimicrobial and enzyme inhibitory properties.
Therapeutic Agents: Potential use as therapeutic agents for various diseases, including cancer and infectious diseases.
Industry
Agriculture: Used in the development of agrochemicals, such as pesticides and herbicides.
Pharmaceuticals: Employed in the synthesis of pharmaceutical intermediates and active ingredients.
作用機序
The mechanism of action of 2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The exact pathways and molecular targets would depend on the specific biological activity being studied.
類似化合物との比較
Similar Compounds
- 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide
- 2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(4-chlorophenyl)acetamide
- 2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(4-hydroxyphenyl)acetamide
Uniqueness
The uniqueness of 2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide lies in its specific substitution pattern, which can influence its biological activity, solubility, and overall chemical properties. The presence of the methoxy group on the phenyl ring, for example, can affect the compound’s electronic properties and its interaction with biological targets.
特性
IUPAC Name |
2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3S2/c1-8(18)14-12-16-17-13(22-12)21-7-11(19)15-9-3-5-10(20-2)6-4-9/h3-6H,7H2,1-2H3,(H,15,19)(H,14,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDRVNPORUYFSSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
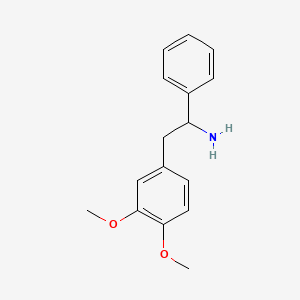
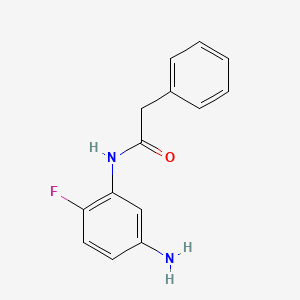
![4-methoxy-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2874098.png)
![(4E,11R)-17-Methoxy-11-methylspiro[2-oxa-9,12-diazabicyclo[12.4.0]octadeca-1(14),4,15,17-tetraene-7,3'-azetidine]-8,13-dione;2,2,2-trifluoroacetic acid](/img/structure/B2874100.png)
![3-methyl-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B2874101.png)
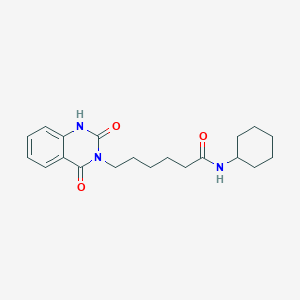
![N-[(E)-(4-tert-Butylphenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B2874105.png)
![2-methoxy-4-methyl-5-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]pyrimidine](/img/structure/B2874107.png)
![N-(2,4-dichlorophenyl)-2-{4,6-dioxo-5-[4-(propan-2-yl)phenyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl}acetamide](/img/structure/B2874108.png)
![ethyl 2-((5-(3-chlorophenyl)-3,5-dihydro-1H-thieno[3,4-c]pyrrol-4-yl)amino)-2-oxoacetate](/img/structure/B2874109.png)
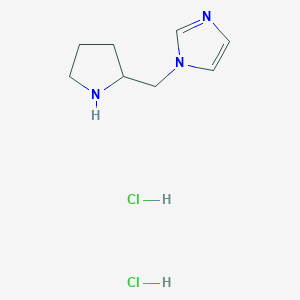
![2-{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinylidene}acetohydrazide](/img/structure/B2874112.png)


